7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one
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Overview
Description
7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one: is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a methoxy group at the 7th position and a methylthio group at the 1st position on the isoquinoline ring, with a ketone functional group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis often begins with a suitable isoquinoline derivative.
Methoxylation: Introduction of the methoxy group at the 7th position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Thiomethylation: The methylthio group can be introduced at the 1st position using methylthiolating agents such as methylthiolate salts.
Ketone Formation: The ketone group at the 3rd position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes:
Batch Processing: Using large reactors to carry out each step of the synthesis in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one: can be compared with other isoquinoline derivatives, such as:
7-Methoxyisoquinoline: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
1-Methylthioisoquinoline: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
3-Isoquinolinone: Lacks both the methoxy and methylthio groups, leading to different chemical properties and applications.
The uniqueness of 7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
Overview
7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one is a compound characterized by its unique isoquinoline structure, which includes a methoxy group at the 7-position and a methylthio group at the 1-position. This structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C₁₁H₁₁NO₂S
- Structure : The compound features a bicyclic isoquinoline framework, enhancing its lipophilicity and potential interaction with biological targets.
Biological Activities
Research has indicated that this compound exhibits several biological activities , including:
- Anticancer Properties : Preliminary studies show that this compound may inhibit the growth of various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines range from 2.43 to 14.65 μM, indicating significant cytotoxic effects .
- Microtubule Destabilization : The compound has been observed to affect microtubule assembly, acting as a microtubule-destabilizing agent at concentrations around 20.0 μM .
- Antimicrobial Activity : Investigations into its antimicrobial properties suggest effectiveness against certain bacterial strains. The compound's structure allows it to interact with microbial enzymes or receptors, potentially leading to growth inhibition .
The mechanism of action for this compound involves:
- Enzyme Interaction : It may modulate enzyme activity through direct binding or alteration of signal transduction pathways.
- Induction of Apoptosis : Studies have shown that this compound can enhance caspase-3 activity, suggesting its role in promoting apoptotic processes in cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Cell Lines Tested | IC50 (μM) | Mechanism Description |
---|---|---|---|
Anticancer | MDA-MB-231 | 2.43 - 7.84 | Induces apoptosis; microtubule destabilization |
Anticancer | HepG2 | 4.98 - 14.65 | Induces apoptosis; microtubule destabilization |
Antimicrobial | Various Bacterial Strains | Not specified | Inhibits microbial growth |
Case Study Insights
-
Cytotoxicity Assessment :
A study evaluated the cytotoxic effects of various isoquinoline derivatives, revealing that this compound showed superior activity against MDA-MB-231 cells compared to other structural analogs . -
Microtubule Assembly Inhibition :
In vitro experiments demonstrated that this compound could disrupt microtubule assembly at specific concentrations, leading to potential applications in cancer therapy aimed at disrupting cell division .
Properties
CAS No. |
54779-03-2 |
---|---|
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
7-methoxy-1-methylsulfanyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C11H11NO2S/c1-14-8-4-3-7-5-10(13)12-11(15-2)9(7)6-8/h3-6H,1-2H3,(H,12,13) |
InChI Key |
HRWMHAIPTYBLPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(NC(=O)C=C2C=C1)SC |
Origin of Product |
United States |
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